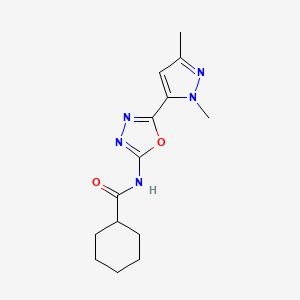![molecular formula C21H21N3O4 B2361535 N-(2,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide CAS No. 922928-40-3](/img/structure/B2361535.png)
N-(2,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide, also known as DMPO, is a chemical compound that has been widely studied in the field of medicinal chemistry. DMPO is a pyridazinone derivative that exhibits a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. In
Aplicaciones Científicas De Investigación
Chemical Synthesis and Applications
Oxidative Radical Cyclization : N-[2-(3,4-dimethoxyphenyl)ethyl]-alpha-(methylthio)acetamide, a related compound, undergoes Mn(III)/Cu(II)-mediated oxidative radical cyclization leading to tetrahydroindol-2-one and erythrinane derivatives. This process is significant for the synthesis of erythrinane, a naturally occurring Erythrina alkaloid (Chikaoka et al., 2003).
Synthesis of Alkaloid Derivatives : Derivatives like 9-methyl-1H-[1,4]thiazino[3,2-g]quinoline-2,5,10(3H)-trione, synthesized from compounds such as N-(4-bromo-2,5-dimethoxyphenyl)acetamide, contribute to the formation of shermilamine alkaloids, demonstrating applications in creating complex organic structures (Townsend & Jackson, 2003).
Synthesis of Anti-inflammatory Compounds : A multicomponent synthetic approach involving N-substituted 2-oxopyrazines, some of which may share structural similarities with N-(2,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide, has been explored for the synthesis of novel anti-inflammatory compounds (Hernández-Vázquez et al., 2018).
Cancer Research : Derivatives like 2-[2-methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide, structurally related to the compound , have been synthesized and tested for cytotoxic activity against breast cancer cell lines, demonstrating potential applications in cancer research (Moghadam & Amini, 2018).
Pesticide Development : N-derivatives of acetamides, similar in structure to the compound of interest, have been characterized for potential applications as pesticides (Olszewska, Tarasiuk, & Pikus, 2011).
Photovoltaic Efficiency Modeling : Studies on bioactive benzothiazolinone acetamide analogs have included spectroscopic and quantum mechanical analyses, ligand-protein interactions, and photovoltaic efficiency modeling, indicating potential applications in solar energy technologies (Mary et al., 2020).
Antioxidant Properties : Research on derivatives of 1H-indol-1-yl acetamide, structurally related to the compound , has focused on synthesizing and evaluating their antioxidant properties, suggesting potential applications in oxidative stress-related conditions (Gopi & Dhanaraju, 2020).
Coordination Complexes and Antioxidant Activity : The construction of Co(II) and Cu(II) coordination complexes from pyrazole-acetamide derivatives and their antioxidant activity underlines potential applications in the field of coordination chemistry and bioactive compound synthesis (Chkirate et al., 2019).
Antimicrobial and Antifungal Agents : Compounds like 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, related to the compound of interest, have been identified as broad-spectrum antifungal agents, indicating their utility in developing new antimicrobial therapies (Bardiot et al., 2015).
Anticonvulsant Activity : Research on N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-quinazolin-3-yl)acetamide derivatives has explored their affinity to GABAergic biotargets and subsequent anticonvulsant activity, suggesting applications in neuropharmacology (El Kayal et al., 2022).
Antitumor Activity : Studies on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives for antitumor activity have indicated potential applications in cancer therapy (Yurttaş, Tay, & Demirayak, 2015).
Propiedades
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-14-4-6-15(7-5-14)17-10-11-21(26)24(23-17)13-20(25)22-18-9-8-16(27-2)12-19(18)28-3/h4-12H,13H2,1-3H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJSUNCJNFILDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=C(C=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-fluorophenoxy)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide](/img/structure/B2361455.png)


![Methyl 6-acetyl-2-(3-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2361458.png)
![ethyl {2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate](/img/structure/B2361459.png)
![4-(Hydroxyimino)-3-(4-methylphenyl)indeno[2,3-D]pyrazole](/img/structure/B2361460.png)

![3-(4-chlorophenyl)-N-(4-methoxybenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2361465.png)

![Tert-butyl N-[1-(bromomethyl)spiro[3.3]heptan-3-yl]carbamate](/img/structure/B2361467.png)


![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate](/img/structure/B2361473.png)
![4-[5-(Difluoromethyl)-1,2-oxazol-3-yl]benzoic acid](/img/structure/B2361474.png)